molecular formula C9H6BrNO2S B1374675 (2-Bromo-benzothiazol-6-yl)-acetic acid CAS No. 933742-71-3

(2-Bromo-benzothiazol-6-yl)-acetic acid

Cat. No. B1374675
CAS RN: 933742-71-3
M. Wt: 272.12 g/mol
InChI Key: KYIDMSYBOCCSSF-UHFFFAOYSA-N
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Description

“(2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester” is a chemical compound . Its molecular formula is C12H13BrN2O2S .


Molecular Structure Analysis

The molecular structure of “(2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester” is represented by the formula C12H13BrN2O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester” are not fully detailed in the search results .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Properties : The compound has been used in the synthesis of various antimicrobial agents. For instance, its derivatives have shown antimicrobial activity against a range of bacteria including Escherichia coli and Bacillus subtilis, as well as other pathogens (Bhagat, Deshmukh, & Kuberkar, 2012).

Anti-Inflammatory and Analgesic Properties

  • Anti-Inflammatory Activity : Derivatives of this compound have been tested for anti-inflammatory activity. For example, imidazo[2,1-b]benzothiazole acetic acids, synthesized from aminobenzothiazoles, exhibited anti-inflammatory and analgesic effects in studies (Grandolini et al., 1993).
  • Analgesic Effects : Acetamide derivatives of this compound have demonstrated potential analgesic properties, suggesting its use in pain management (Kaplancıklı et al., 2012).

Anticancer and Antiproliferative Effects

  • Antiproliferative Efficacy : Certain analogues, like piperazine-benzothiazole derivatives, have been shown to suppress tumor growth by inhibiting angiogenesis, a key factor in cancer development (Al‐Ghorbani et al., 2016).

Antiparasitic Properties

  • Schistosomicidal Agents : Benzothiazole derivatives have been studied for their effectiveness against Schistosoma mansoni, a parasitic worm. Some compounds showed activity comparable to praziquantel, a standard treatment for schistosomiasis (Mahran et al., 2007).

Antimycobacterial and Antibacterial Applications

  • Antimycobacterial Activity : Fluorinated benzothiazolo imidazole compounds, synthesized from this chemical, displayed promising antimicrobial properties, including activity against mycobacteria (Sathe et al., 2011).

Ecofriendly Synthesis Applications

  • Environmentally Friendly Synthesis : The compound has been used in eco-friendly synthesis methods for creating benzothiazoles with antimicrobial properties. These methods offer improved yields and reduced environmental pollution (Kawle, Deohate, & Berad, 2015).

properties

IUPAC Name

2-(2-bromo-1,3-benzothiazol-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c10-9-11-6-2-1-5(4-8(12)13)3-7(6)14-9/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIDMSYBOCCSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CC(=O)O)SC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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